![molecular formula C14H20BBrO2 B1441233 2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073338-97-2](/img/structure/B1441233.png)
2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It is related to “(4-Bromo-3,5-dimethylphenyl)boronic acid”, which has a CAS Number of 1451391-45-9 . The compound is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of related compounds has been discussed in the literature. For instance, the protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular structure of the related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” is represented by the InChI Code 1S/C8H10BBrO2/c1-5-3-7 (9 (11)12)4-6 (2)8 (5)10/h3-4,11-12H,1-2H3
.
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters has been reported in the literature . This process was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 228.88 .
Scientific Research Applications
Environmental Monitoring
As an analog to certain environmental pollutants, this compound can serve as an internal standard or surrogate in environmental analysis, such as in US EPA Method 531 . This method is used for the detection and quantification of pesticides, PCBs, and herbicides in environmental samples. Accurate monitoring is essential for assessing threats and ensuring the safety of water sources and soil.
Catalysis
Boronic esters are involved in catalytic processes, including those that lead to the protodeboronation of pinacol boronic esters . This process is important for the generation of boronic acids, which are versatile intermediates in various chemical reactions, including those used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
The related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” has several safety considerations. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEGJZWJQZPOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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